(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 7-oxo-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid.
Reduction: Formation of (7-hydroxy-4,8-dimethyl-2-hydroxy-2H-chromen-3-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, known for its fragrant properties and use in perfumes.
Umbelliferone: A naturally occurring coumarin with similar antioxidant and antimicrobial properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
This compound is unique due to the presence of both hydroxyl and acetic acid functional groups, which may contribute to its distinct chemical and biological properties.
Biological Activity
(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins and their derivatives are known for a variety of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.
The molecular formula of this compound is C14H14O5, with a molecular weight of 262.26 g/mol. Its structure includes a coumarin backbone with hydroxyl and acetic acid functional groups that contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors through various organic reactions. For example, it can be synthesized from 7-hydroxycoumarin derivatives using acetic anhydride in the presence of a catalyst .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of coumarin derivatives. The following table summarizes the antimicrobial activity of this compound and related compounds against various bacterial strains:
Compound | Bacterial Strain | Activity Level |
---|---|---|
This compound | Staphylococcus pneumoniae | High |
This compound | Pseudomonas aeruginosa | Moderate |
This compound | Bacillus subtilis | Moderate |
This compound | Salmonella panama | Low |
Research indicates that this compound exhibits significant antimicrobial activity against Staphylococcus pneumoniae , while showing moderate effects against Pseudomonas aeruginosa and Bacillus subtilis . Further investigations are ongoing to explore its efficacy against other pathogens.
Other Biological Activities
In addition to its antimicrobial properties, this compound has been studied for its potential antioxidant effects. Coumarins are known to scavenge free radicals due to their phenolic structures. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases .
Case Studies
- Antioxidant Activity : A study demonstrated that derivatives of coumarins exhibit strong antioxidant activity by inhibiting lipid peroxidation in vitro. This suggests that (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetic acid may also possess similar protective effects against oxidative damage .
- Cytotoxicity : In another study focusing on various coumarin derivatives, it was found that some compounds exhibited cytotoxic effects on cancer cell lines. The specific activity of (7-hydroxy-4,8-dimethyl)-acetic acid against cancer cells remains to be fully explored but holds potential based on structural similarities with known active compounds .
Properties
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZSAXDCRQSJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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